Cyanoguanidine-15N4
Overview
Description
Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .
Mechanism of Action
Target of Action
Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .
Mode of Action
Cyanoguanidines, a group to which this compound belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .
Biochemical Pathways
Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.
Biochemical Analysis
Biochemical Properties
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling
Cellular Effects
Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents.
Substitution: Various nucleophiles; conditions: solvent-dependent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .
Scientific Research Applications
Cyanoguanidine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Utilized in isotope labeling studies to trace nitrogen atoms in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of barbiturates.
Industry: Employed in the production of fertilizers and as a curing agent for epoxy resins
Comparison with Similar Compounds
Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .
Biological Activity
Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (). This isotopic labeling enhances its utility in scientific investigations, particularly in tracing nitrogen atoms in various chemical and biological processes. The compound is primarily used in research settings due to its unique isotopic signature, which allows for detailed studies of nitrogen metabolism and interactions within biological systems.
This compound exhibits biological activity through its interference with cellular metabolism and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for regulating immune response, inflammation, and cell survival. The compound's ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by dysregulated NF-κB signaling, such as cancer and inflammatory disorders.
Cellular Effects
Research indicates that cyanoguanidine derivatives, including this compound, can impact various cellular functions:
- Inhibition of Cell Proliferation : Studies have shown that cyanoguanidines can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) through NF-κB pathway modulation.
- Metabolic Interference : The compound has been linked to alterations in metabolic pathways, potentially affecting energy production and cellular homeostasis.
Case Studies
- Nitrogen Tracing in Biological Systems : A study utilized this compound to trace nitrogen dynamics in agricultural ecosystems. The isotopic labeling allowed researchers to track nitrogen uptake and assimilation by plants, providing insights into nutrient cycling and efficiency in fertilization practices .
- Impact on Cancer Cell Lines : In vitro studies demonstrated that treatment with cyanoguanidine derivatives led to reduced viability in various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism was attributed to the disruption of NF-κB signaling, leading to enhanced apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Cyanoguanidine | Interferes with cellular metabolism | Anti-tumor activity |
Pinacidil | Opens ATP-sensitive potassium channels | Peripheral vasodilation |
CHS 828 | Interferes with NF-κB signaling | Potent anti-tumor activity |
This compound stands out due to its isotopic labeling, which allows for precise tracking of nitrogen dynamics in biological systems, a feature not present in its non-labeled counterparts.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Agricultural Research : Used as a tracer in studies examining nitrogen uptake by crops and its effects on soil health.
- Pharmaceutical Development : Investigated for potential roles in drug synthesis, particularly for compounds targeting metabolic pathways influenced by nitrogen .
- Environmental Studies : Employed to assess the fate of nitrogen fertilizers in ecosystems, contributing to understanding nutrient leaching and environmental impacts .
Properties
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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